5-Hydroxy-2-nitrofluorene 5-Hydroxy-2-nitrofluorene
Brand Name: Vulcanchem
CAS No.: 99585-29-2
VCID: VC17618476
InChI: InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2
SMILES:
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol

5-Hydroxy-2-nitrofluorene

CAS No.: 99585-29-2

Cat. No.: VC17618476

Molecular Formula: C13H9NO3

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-nitrofluorene - 99585-29-2

Specification

CAS No. 99585-29-2
Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
IUPAC Name 7-nitro-9H-fluoren-4-ol
Standard InChI InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2
Standard InChI Key PUBWNFCPDVSCQF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Hydroxy-2-nitrofluorene belongs to the fluorene family, a bicyclic system comprising two benzene rings fused via a five-membered central ring. The substitution pattern at positions 2 (nitro) and 5 (hydroxyl) introduces significant electronic effects, altering the compound’s reactivity and interaction with biological macromolecules. The IUPAC name, 5-hydroxy-2-nitrofluoren-9-one, reflects the ketone group at the 9-position, though this feature is absent in some derivatives .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₇NO₄
Molecular Weight241.20 g/mol
SMILESC1=CC2=C(C3=C(C2=O)C=C(C=C3)N+[O-])C(=C1)O
InChIKeyPDXBSQQDEZHRPL-UHFFFAOYSA-N

Metabolic Pathways and Biotransformation

Formation from 2-Nitrofluorene

5-Hydroxy-2-nitrofluorene is primarily identified as a metabolite of 2-nitrofluorene, a compound prevalent in diesel exhaust. In vitro studies using rat pulmonary microsomes demonstrated that cytochrome P450 enzymes, particularly CYP1A1/2, catalyze the hydroxylation of 2-nitrofluorene at multiple positions, yielding 5-, 7-, and 9-hydroxy derivatives . Human lung tissue incubated with 2-nitrofluorene also produced 9-hydroxy-2-nitrofluorene as the dominant metabolite, though 5-hydroxy derivatives were detected in smaller quantities .

Enzymatic Regulation

The metabolic conversion is influenced by enzyme induction:

  • β-Naphthoflavone pretreatment in rats increased hydroxylation activity by 2.5-fold, implicating CYP1A isoforms .

  • α-Naphthoflavone, a CYP1A inhibitor, reduced 5-hydroxy-2-nitrofluorene formation by 40% in microsomal assays .

Toxicological Profile

DNA Adduct Formation

5-Hydroxy-2-nitrofluorene exhibits genotoxic potential through DNA adduct formation. Intraperitoneal administration in Wistar rats (100 mg/kg bw) resulted in fourfold fewer DNA adducts compared to the parent compound and 9-hydroxy derivatives . Adducts were localized at guanine residues, with the dG-C8-2-AF adduct predominating in hepatic and pulmonary tissues .

Table 2: Comparative Genotoxicity of Nitrofluorene Derivatives

CompoundDNA Adduct Frequency (Relative to 2-Nitrofluorene)Tissue Specificity
2-Nitrofluorene1.0 (Reference)Liver, Lung, Kidney
9-Hydroxy-2-nitrofluorene0.95Liver > Lung
5-Hydroxy-2-nitrofluorene0.25Lung > Liver
7-Hydroxy-2-nitrofluorene0.20Sparse across tissues

Mutagenicity and Carcinogenicity

Environmental and Industrial Relevance

Environmental Persistence

Nitrofluorenes, including 5-hydroxy derivatives, are classified as persistent organic pollutants due to their resistance to photodegradation and bioaccumulation potential. Their presence in urban air particulate matter has been correlated with traffic density, emphasizing the need for advanced remediation strategies .

Future Research Directions

Synthetic Methodologies

Current literature lacks explicit protocols for the direct synthesis of 5-hydroxy-2-nitrofluorene. Future work could adapt nitration-hydroxylation sequences used for analogous fluorenes, such as the one-pot nitration-diazotization approach employed for 2-hydroxy-5-nitropyridine . Key challenges include regioselectivity control and minimizing isomer formation.

Mechanistic Studies

Advanced mass spectrometry techniques could elucidate the exact binding motifs of 5-hydroxy-2-nitrofluorene-DNA adducts. Additionally, molecular dynamics simulations may predict its interaction with DNA repair enzymes like OGG1 and APE1.

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